

An In-depth Technical Guide to 4-Nitrophenyl- α -L-rhamnopyranoside

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Compound of Interest

Compound Name: 4-Nitrophenylrhamnoside

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Introduction

4-Nitrophenyl- α -L-rhamnopyranoside, also known as p-nitrophenyl- α -L-rhamnopyranoside, is a chromogenic substrate widely utilized in biochemistry and microbiology for the detection and quantification of α -L-rhamnosidase activity. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and use, and a visualization of its application in enzymatic assays.

Physical and Chemical Properties

4-Nitrophenyl- α -L-rhamnopyranoside is a white to slightly yellow crystalline powder. Its core structure consists of a rhamnose sugar moiety linked to a p-nitrophenol group via an α -glycosidic bond. This linkage is the target for enzymatic cleavage by α -L-rhamnosidases.

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₅ NO ₇	[1][2]
Molecular Weight	285.25 g/mol	[1][2]
Melting Point	179–180 °C	[3]
Specific Rotation ([α] _D ²⁰)	-158.7° (c 1.0, EtOH)	[3]
Solubility		
Dimethyl Sulfoxide (DMSO)	125 mg/mL (Hygroscopic, use newly opened)	[4]
Dimethylformamide (DMF)	20 mg/mL	[5]
Ethanol	49.00-51.00 mg/mL	[6]
Ethanol:Water (1:1)	19.60-20.40 mg/mL	[6]
Water	50 mg/mL	[6]
Phosphate Buffered Saline (PBS, pH 7.2)	2 mg/mL	[5]

Experimental Protocols

Synthesis of 4-Nitrophenyl-α-L-rhamnopyranoside

A two-step synthesis method provides a convenient route to obtain 4-Nitrophenyl-α-L-rhamnopyranoside[3]:

- **Acetylation and Chlorination of L-rhamnose:** L-rhamnose is first acetylated and then chlorinated in the presence of acetyl chloride to yield 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl chloride.
- **Glycosylation and Deacetylation:** The resulting compound is then reacted with p-nitrophenol in the presence of a phase transfer catalyst. This is followed by a one-pot glycosylation and deacetylation using 10% aqueous NaOH and cetyl alkyl trimethyl ammonium bromide.

- Purification: The final product is purified by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (1:3) solvent system, resulting in a yield of 37%[\[3\]](#).

Enzymatic Assay for α -L-Rhamnosidase Activity

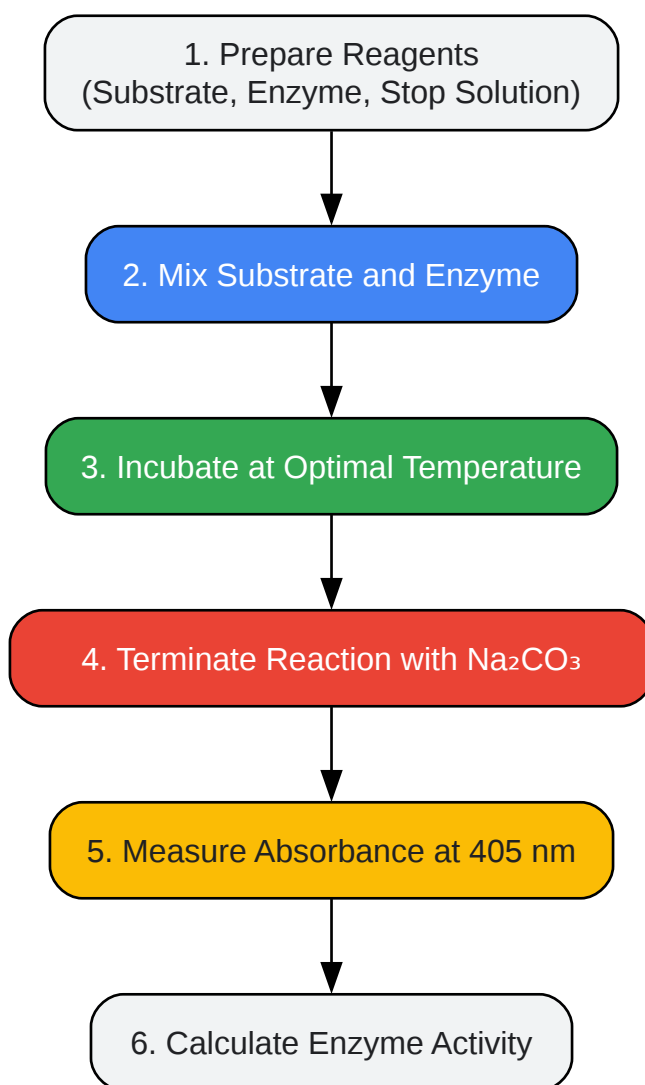
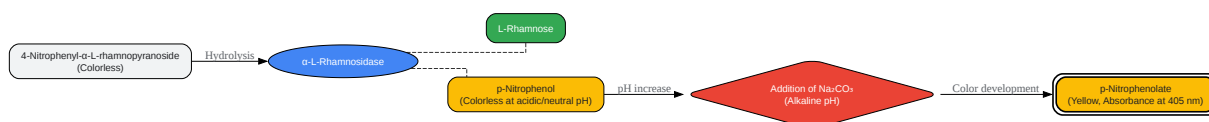
4-Nitrophenyl- α -L-rhamnopyranoside is a key substrate for assaying α -L-rhamnosidase activity. The protocol generally involves the following steps[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#):

- Preparation of Reagents:
 - Substrate Solution: Prepare a 2 mM solution of 4-Nitrophenyl- α -L-rhamnopyranoside in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).
 - Enzyme Solution: Dilute the enzyme sample appropriately in the same buffer.
 - Stop Solution: Prepare a 1 M solution of sodium carbonate (Na_2CO_3).
- Enzyme Reaction:
 - In a microcentrifuge tube or a well of a microplate, mix 200 μL of the substrate solution with 200 μL of the diluted enzyme solution.
 - Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).
- Termination of Reaction:
 - Stop the reaction by adding 1.6 mL of the 1 M Na_2CO_3 solution. The addition of the alkaline solution also develops the yellow color of the p-nitrophenolate ion.
- Quantification:
 - Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer.
 - The amount of released p-nitrophenol is proportional to the α -L-rhamnosidase activity. One unit of enzyme activity is typically defined as the amount of enzyme required to release 1 μmol of p-nitrophenol per minute under the specified assay conditions[\[7\]](#)[\[9\]](#).

Visualizations

Enzymatic Hydrolysis and Detection Pathway

The following diagram illustrates the enzymatic hydrolysis of 4-Nitrophenyl- α -L-rhamnopyranoside and the subsequent colorimetric detection of the reaction product.



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